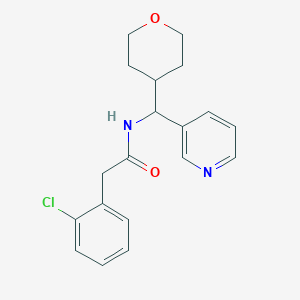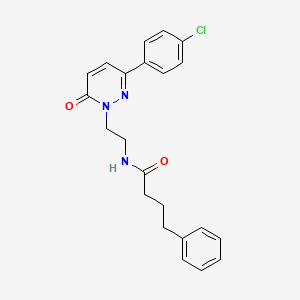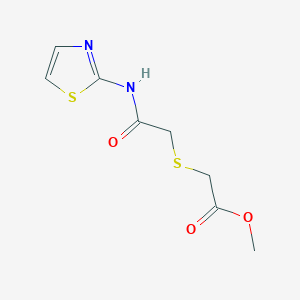![molecular formula C8H16O2 B2848887 [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol CAS No. 2247107-61-3](/img/structure/B2848887.png)
[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol” is a chemical compound with the molecular formula C8H16O2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a cyclobutane ring, which is a four-membered carbon ring. Two of the carbon atoms in the ring are substituted with methyl groups (CH3), and the other two carbon atoms are substituted with hydroxymethyl groups (CH2OH) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 144.21 . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Applications in Lignin Acidolysis
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous solutions has highlighted the significance of the γ-hydroxymethyl group in such processes. It was shown that the presence of this group affects the mechanism of bond cleavage, suggesting potential applications in lignin breakdown and valorization (T. Yokoyama, 2015).
Biomass Conversion to Furan Derivatives
5-Hydroxymethylfurfural (HMF), a derivative related to the chemical functionality of [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol, is identified as a key platform chemical for converting plant biomass into valuable chemicals. Its derivatives could potentially replace non-renewable hydrocarbon sources, indicating the importance of such hydroxymethyl compounds in sustainable chemistry (V. M. Chernyshev et al., 2017).
Methanol as a Fixative in Biological Studies
Methanol, related to this compound through its functional group, is used as a fixative in biological studies. This application emphasizes the role of methanol and its derivatives in preserving biological specimens, indicating potential research applications in tissue preservation and histological studies (Holde Puchtler et al., 1970).
Methanol Reforming in Hydrogen Production
The reforming of methanol, closely related to the study of this compound, is critical for hydrogen production technologies. Research into Cu-based catalysts for methanol reforming reactions is essential for advancing hydrogen fuel cell technologies, highlighting the role of methanol derivatives in sustainable energy solutions (Siek-Ting Yong et al., 2013).
Methanol in Environmental Monitoring
Methanol, by extension its derivatives, serves as a chemical marker in environmental monitoring, particularly in assessing the degradation of insulating materials in power transformers. This indicates the potential of this compound and similar compounds in diagnostic and monitoring applications within electrical engineering and environmental sciences (J. Jalbert et al., 2019).
Properties
IUPAC Name |
[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)3-8(4-7,5-9)6-10/h9-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDKICWIYBCXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CO)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2848807.png)
![6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2848808.png)




![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(phenylmethylene)-4-piperidinecarbohydrazide](/img/structure/B2848814.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2848817.png)
![[(2R)-oxetan-2-yl]methanamine](/img/structure/B2848818.png)



